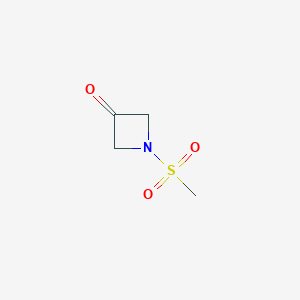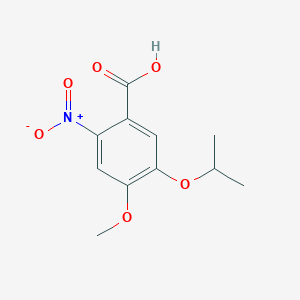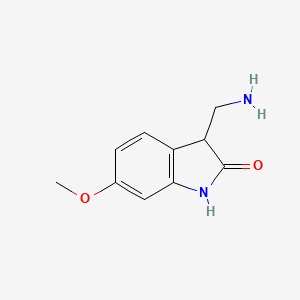
7-Bromo-2-methoxynaphthalene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-methoxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a methoxy group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methoxynaphthalene-1-carbaldehyde typically involves the bromination of 2-methoxynaphthalene followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The formylation step can be carried out using a Vilsmeier-Haack reaction, which involves the use of a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: 7-Bromo-2-methoxynaphthalene-1-carboxylic acid.
Reduction: 7-Bromo-2-methoxynaphthalene-1-methanol.
Substitution: 7-Amino-2-methoxynaphthalene-1-carbaldehyde.
Aplicaciones Científicas De Investigación
7-Bromo-2-methoxynaphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-methoxynaphthalene-1-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity, making it a useful tool in studying molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-methoxynaphthalene-1-carbaldehyde: Similar structure but with the bromine atom at a different position.
1-Bromo-2-methoxynaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Methoxynaphthalene: Lacks both the bromine and aldehyde groups, resulting in different chemical properties.
Uniqueness
7-Bromo-2-methoxynaphthalene-1-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C12H9BrO2 |
|---|---|
Peso molecular |
265.10 g/mol |
Nombre IUPAC |
7-bromo-2-methoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H9BrO2/c1-15-12-5-3-8-2-4-9(13)6-10(8)11(12)7-14/h2-7H,1H3 |
Clave InChI |
VXUXLGLMYZMXEC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=CC(=C2)Br)C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13878779.png)
![2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13878787.png)
![Methyl 2-[1-(3-cyanophenyl)ethyl-methylamino]propanoate](/img/structure/B13878797.png)
![1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B13878799.png)

![3-Thiophen-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13878808.png)






